

Unveiling the Architecture of SIRT6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SIRT-IN-6

Cat. No.: B1429601

[Get Quote](#)

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the intricate structure of Sirtuin 6 (SIRT6), a critical enzyme in cellular regulation, has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This guide provides a granular look at the protein's core structure, offering insights into its function and potential as a therapeutic target.

SIRT6 is a multifaceted NAD⁺-dependent protein deacylase that plays a crucial role in a variety of cellular processes, including DNA repair, genome stability, and metabolic regulation.^{[1][2]} Its involvement in aging and age-related diseases has made it a focal point of extensive research. This whitepaper synthesizes key structural and functional data to facilitate a deeper understanding of this complex enzyme.

Core Structural Features of SIRT6

Human SIRT6 is a 355-amino acid protein characterized by a conserved catalytic core flanked by N- and C-terminal extensions that are largely unstructured.^[3] The catalytic core is composed of two principal domains: a large Rossmann fold and a smaller, structurally unique zinc-binding domain.^{[3][4]}

A defining feature of the SIRT6 structure is the "splayed" conformation of its zinc-binding domain and the notable absence of a helix bundle that, in other sirtuin family members, connects the zinc-binding motif to the Rossmann fold.^{[3][5]} This unique arrangement is thought

to contribute to its distinct enzymatic activities and substrate specificity. Furthermore, SIRT6 lacks the conserved, highly flexible NAD⁺-binding loop found in other sirtuins; instead, it possesses a stable single helix.[3][5]

The Catalytic Engine: Rossmann Fold and NAD⁺ Binding

The Rossmann fold, a common structural motif in nucleotide-binding proteins, constitutes the larger domain of the SIRT6 catalytic core and is responsible for binding the co-substrate NAD⁺. [6] This domain is characterized by a six-stranded parallel β -sheet sandwiched between α -helices.[7] The NAD⁺ binding pocket itself is subdivided into three sites: A, B, and C.[3] The adenosine moiety of the co-substrate binds to the A site, while the nicotinamide ribose moiety occupies the B site.[3] A unique characteristic of SIRT6 is its ability to bind NAD⁺ with relatively high affinity even in the absence of an acetylated substrate, a feature attributed to its distinct structural organization.[3][5]

The Regulatory Hub: Zinc-Binding Domain

The smaller domain of the catalytic core contains a zinc-binding motif, where a zinc ion is coordinated by four conserved cysteine residues.[6] This domain in SIRT6 is distinguished by a ten-amino-acid extension between the third and fourth cysteines, forming an unordered loop that is unique to this sirtuin.[6] This region plays a critical role in substrate recognition, particularly in the context of nucleosomes.

Quantitative Structural and Kinetic Data

The following tables summarize key quantitative data derived from structural and biochemical studies of SIRT6, providing a comparative overview for researchers.

PDB ID	Method	Resolution (Å)	Ligand(s)
3K35	X-ray Diffraction	2.00	ADP-ribose
7CL0	X-ray Diffraction	2.53	-
8OF4	Electron Microscopy	2.94	Nucleosome
9EIL	Electron Microscopy	3.20	H3K27Ac nucleosome

Table 1: Selected SIRT6 Crystal and Cryo-EM Structure Data. This table presents the resolution and bound ligands for several key SIRT6 structures deposited in the Protein Data Bank (PDB).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Parameter	Substrate/Ligand	Value	Assay Condition
Kd	NAD+	27 ± 1 µM	In the absence of acetylated substrate
Km,app	Peptide	14.7 ± 1.5 µM	-
Km,app	NAD+	52.4 ± 18 µM	-
kcat	Hexanoyl-lysine	Increases ~4-fold with chain length to myristoyl	-

Table 2: Kinetic and Binding Affinity Data for SIRT6. This table summarizes key kinetic parameters and binding affinities for SIRT6 with its co-substrate and peptide substrates.[\[5\]](#)[\[12\]](#)[\[13\]](#)

SIRT6 in Action: Conformational Plasticity and Nucleosome Engagement

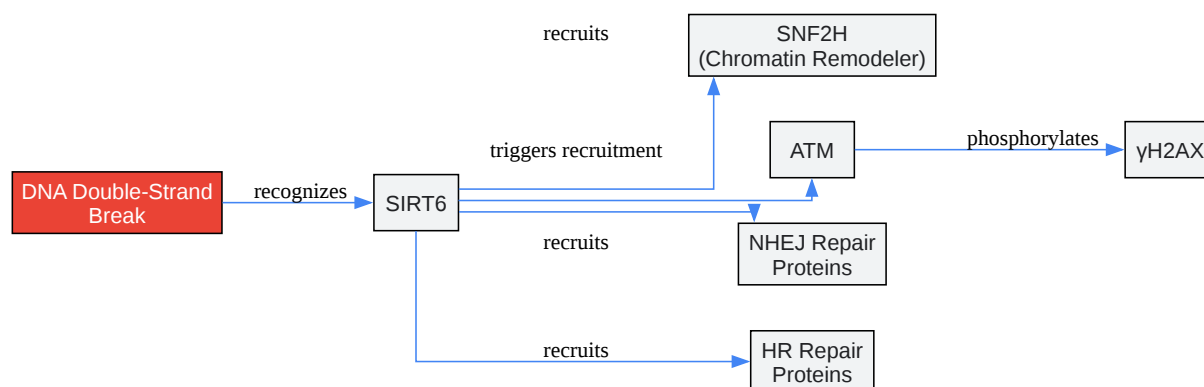
SIRT6 exhibits remarkable conformational plasticity, particularly in its interaction with its primary physiological substrate, the nucleosome. While it displays low deacetylase activity towards free histone peptides, its activity is significantly enhanced in the context of the nucleosome.[\[14\]](#) Cryo-electron microscopy studies have revealed that SIRT6 binds to the nucleosome at the DNA entry-exit site.[\[15\]](#) The Rossmann fold interacts with the terminal part of the nucleosomal DNA, causing it to partially detach from the histone octamer.[\[11\]](#)[\[16\]](#) Simultaneously, the zinc-binding domain engages with the acidic patch on the histone H2A/H2B dimer.[\[15\]](#)[\[17\]](#) This intricate interaction correctly positions the histone H3 tail for catalysis within the active site.

Key Signaling Pathways Involving SIRT6

The structural features of SIRT6 underpin its central role in numerous signaling pathways critical for cellular homeostasis.

DNA Damage Response

SIRT6 is an early responder to DNA double-strand breaks (DSBs), where it functions as a DNA damage sensor.[18] It recognizes DSBs through a tunnel-like structure and relocates to the damage site, where it facilitates the recruitment of DNA repair factors for both non-homologous end joining (NHEJ) and homologous recombination (HR).[18][19]

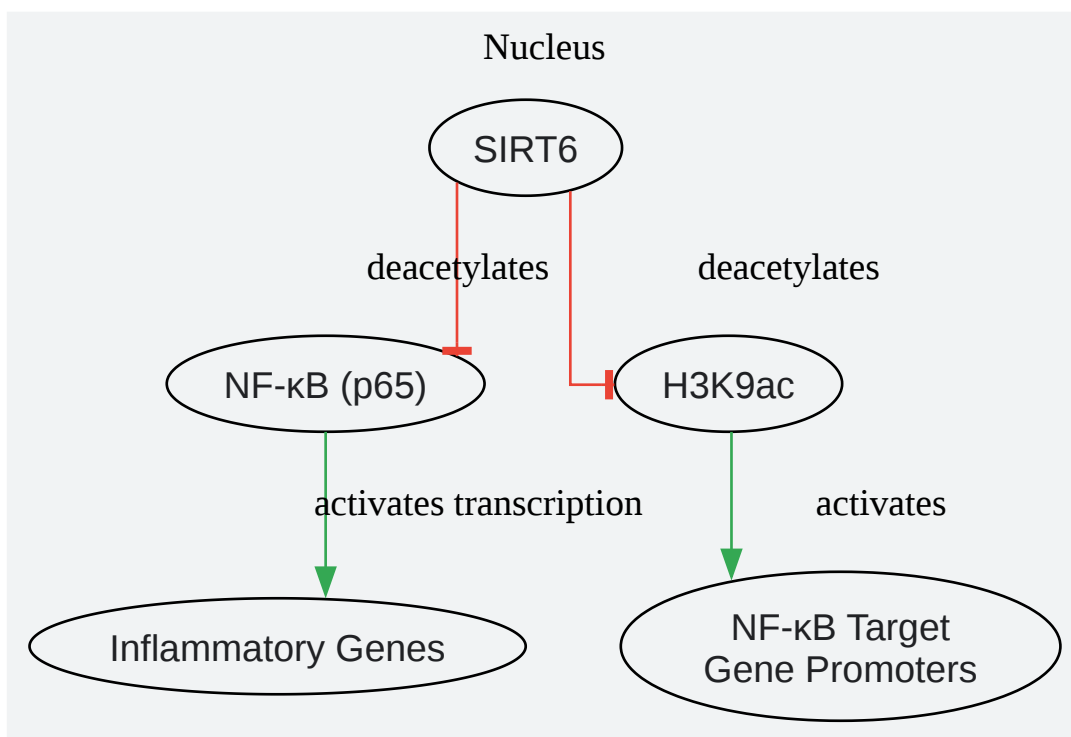


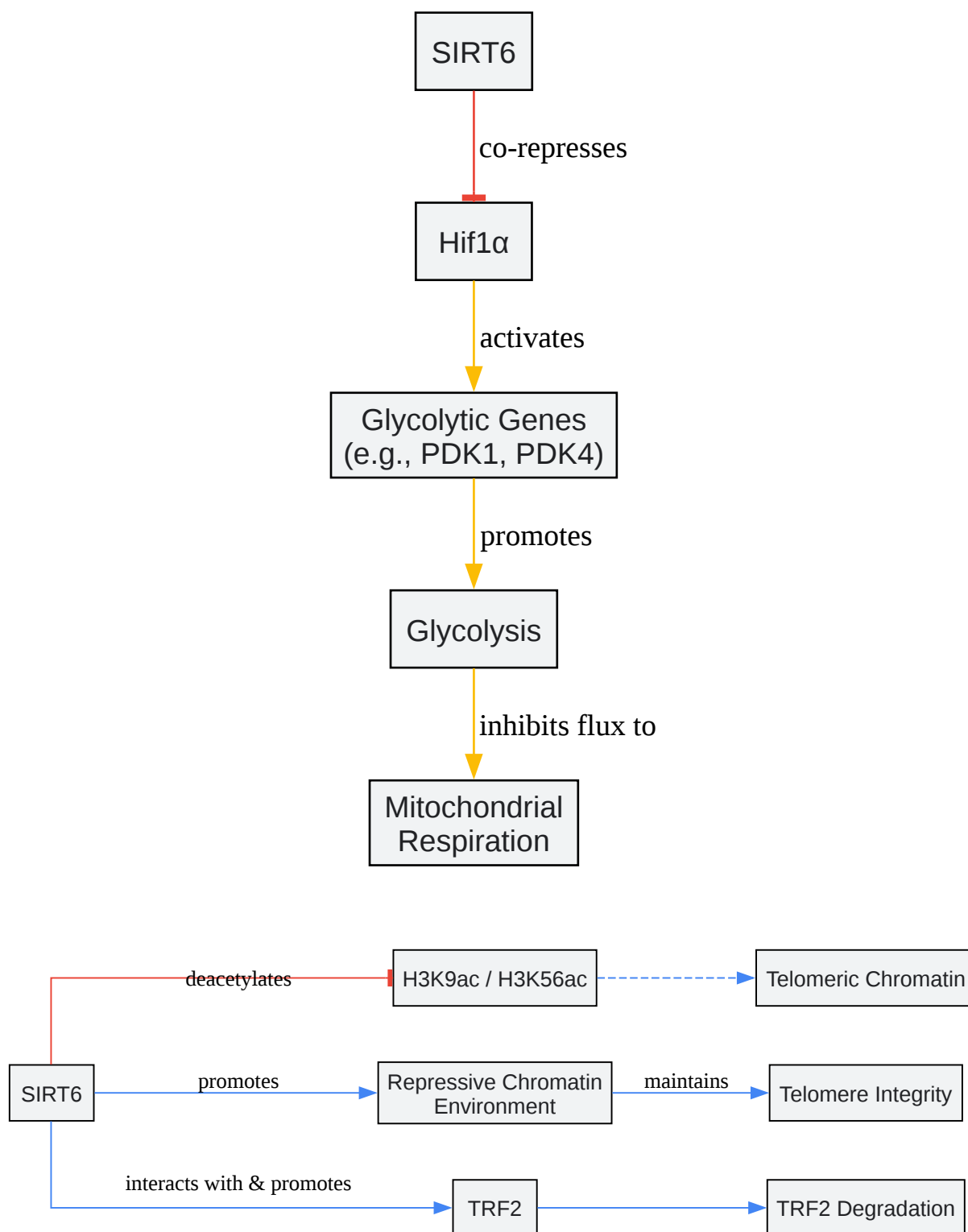
[Click to download full resolution via product page](#)

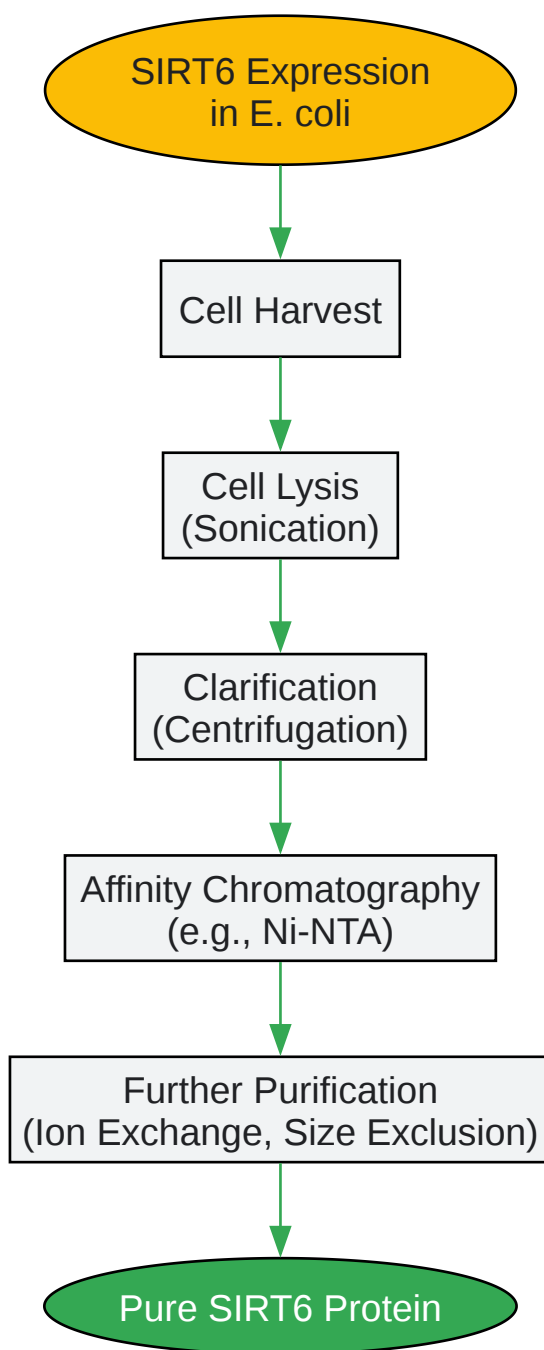
SIRT6 in the DNA Damage Response

NF-κB Signaling Regulation

SIRT6 acts as a negative regulator of the NF-κB signaling pathway, a key player in inflammation and cellular stress responses.[20] SIRT6 deacetylates the p65 subunit of NF-κB, inhibiting the expression of inflammatory genes.[21] It also deacetylates H3K9 at the promoters of NF-κB target genes, leading to their silencing.[20]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and structural basis for acyl-group selectivity and NAD⁺-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuins in glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-EM structure of the human Sirtuin 6-nucleosome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding to nucleosome poises human SIRT6 for histone H3 deacetylation | eLife [elifesciences.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Complex role of SIRT6 in NF- κ B pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Unveiling the Architecture of SIRT6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1429601#understanding-the-structure-of-sirt6\]](https://www.benchchem.com/product/b1429601#understanding-the-structure-of-sirt6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com